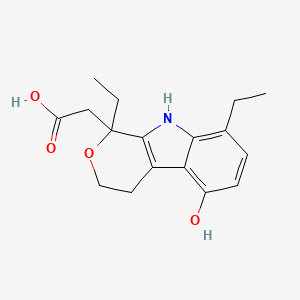
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile is a complex organic compound that features a morpholine ring fused with a piperidine ring, connected to a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of morpholine and piperidine derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final coupling reactions. Advanced techniques like continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted morpholine or piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of 3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Morpholinopiperidine: A related compound that shares the morpholine and piperidine rings but lacks the nitrile group.
2-(4-Morpholinopiperidin-1-yl)-5-nitrobenzonitrile: Another compound with a similar structure but different functional groups.
Uniqueness
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies, where its structural features can be leveraged to achieve desired outcomes.
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
3-(4-morpholin-4-ylpiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H19N3O2/c13-4-1-12(16)15-5-2-11(3-6-15)14-7-9-17-10-8-14/h11H,1-3,5-10H2 |
Clave InChI |
FOSFPQFBYZWPFT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2CCOCC2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)



![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)

![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)




